molecular formula C6H9BN2O3 B151134 2-Ethoxypyrimidine-5-boronic acid CAS No. 1003043-55-7

2-Ethoxypyrimidine-5-boronic acid

Cat. No. B151134
M. Wt: 167.96 g/mol
InChI Key: VTPBKJXRYUDPAJ-UHFFFAOYSA-N
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Description

2-Ethoxypyrimidine-5-boronic acid is a chemical compound that is part of a broader class of boronic acids, which are known for their utility in various organic synthesis reactions, particularly in Suzuki cross-coupling reactions. While the provided papers do not directly discuss 2-ethoxypyrimidine-5-boronic acid, they do provide insights into related compounds and their synthesis, structure, and reactivity, which can be informative for understanding the properties and potential applications of 2-ethoxypyrimidine-5-boronic acid.

Synthesis Analysis

The synthesis of related boronic acids typically involves directed ortho-metalation reactions or regioselective halogen-metal exchange reactions. For instance, 2-ethoxy-3-pyridylboronic acid is synthesized on a large scale via a directed ortho-metalation reaction starting from 2-ethoxypyridine . Similarly, novel halopyridinylboronic acids and esters are prepared using regioselective halogen-metal exchange with n-BuLi or ortho-lithiation with lithium diisopropylamide, followed by quenching with triisopropylborate . These methods could potentially be adapted for the synthesis of 2-ethoxypyrimidine-5-boronic acid.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the presence of a boronic acid group that can form intramolecular and intermolecular hydrogen bonds. For example, the X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid shows an intramolecular O–H···O bond with the adjacent ethoxy substituent and an intermolecular O–H···N bond . These bonding interactions are significant as they can influence the reactivity and stability of the boronic acid compounds.

Chemical Reactions Analysis

Boronic acids are versatile reagents in Suzuki cross-coupling reactions, where they react with aryl/heteroaryl halides under palladium-catalyzed conditions to yield various substituted pyridines and heteroaryl compounds . The ability to undergo such reactions makes boronic acids valuable building blocks for the synthesis of complex organic molecules, including pharmaceuticals and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids like solubility, stability, and reactivity are influenced by their molecular structure. The presence of substituents such as ethoxy groups can affect these properties. For example, the ethoxy group in 2-ethoxy-3-pyridylboronic acid may increase the solubility of the compound in organic solvents . Additionally, the reactivity of boronic acids in cross-coupling reactions is facilitated by the boronic acid group, which acts as a nucleophile to form new carbon-carbon bonds .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

2-Ethoxypyrimidine-5-boronic acid is part of the boronic acids family, compounds that have gained prominence in drug discovery and medicinal chemistry. Boronic acids, including 2-Ethoxypyrimidine-5-boronic acid, have been utilized in the synthesis of pharmaceuticals due to their unique properties, such as enhancing the potency of drugs or improving their pharmacokinetic profiles. These compounds have been involved in the design and discovery of various drugs, signifying their crucial role in modern medicinal chemistry (Plescia & Moitessier, 2020).

Environmental Applications

Apart from medicinal applications, 2-Ethoxypyrimidine-5-boronic acid, as part of the boronic acid family, has also been recognized for its potential in environmental applications. Specifically, boronic acids have been studied for their role in water purification, especially in the removal of boron from seawater during desalination processes. The unique properties of boronic acids facilitate the removal of boron, improving the quality of drinking water obtained from seawater desalination (Tu, Nghiem, & Chivas, 2010).

Sensing and Diagnostic Applications

Boronic acids have been employed in the development of chemical sensors due to their ability to bind covalently and reversibly with various analytes, such as carbohydrates and catecholamines. These properties have led to the design of boronic acid-based sensors with improved selectivity and affinity, broadening the potential of 2-Ethoxypyrimidine-5-boronic acid in biosensing and diagnostic applications (Bian et al., 2019).

Plant and Agricultural Research

In the agricultural sector, boronic acids have been used to develop solutions for plant boron nutrition, addressing the need for controlled studies on this essential micronutrient. Research on boron-buffered solutions, which likely involve compounds like 2-Ethoxypyrimidine-5-boronic acid, contributes to a better understanding of plant nutrition and the role of boron in plant growth and development (Asad, Bell, Dell, & Huang, 2004).

Material Science and Engineering

Furthermore, boronic acids have found applications in material science, particularly in the development of fire retardant and wood preservative treatments. Their dual functionality has been leveraged in creating chemical systems that offer both resistance to fire and biodegradation, highlighting the versatile application of 2-Ethoxypyrimidine-5-boronic acid and its derivatives in the field of materials engineering (Marney & Russell, 2008).

Safety And Hazards

2-Ethoxypyrimidine-5-boronic acid is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is recommended to avoid ingestion, inhalation, and contact with skin and eyes .

properties

IUPAC Name

(2-ethoxypyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O3/c1-2-12-6-8-3-5(4-9-6)7(10)11/h3-4,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPBKJXRYUDPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586046
Record name (2-Ethoxypyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxypyrimidine-5-boronic acid

CAS RN

1003043-55-7
Record name (2-Ethoxypyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxypyrimidine-5-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EA Meyer, P Äänismaa, S Froidevaux… - Journal of Medicinal …, 2022 - ACS Publications
The chemokine receptor CXCR3 is a seven-transmembrane G-protein-coupled receptor (GPCR) involved in various pathologies, in particular autoimmune diseases. It is activated by …
Number of citations: 1 pubs.acs.org

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